

An In-depth Technical Guide to 3-Bromopyridine-2-carboxylic Acid

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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2-carboxylic acid, also known as 3-Bromopicolinic acid, is a halogenated pyridine derivative that serves as a critical and versatile building block in modern organic synthesis. Its unique structure, featuring a carboxylic acid group and a bromine atom on a pyridine ring, offers two distinct reactive sites for chemical modification. This bifunctionality makes it an invaluable intermediate in the development of novel pharmaceutical compounds and advanced functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in research and development.

Physicochemical and Chemical Properties

3-Bromopyridine-2-carboxylic acid is typically a pale yellow crystalline solid that is stable under standard laboratory conditions.[1] The strategic placement of the bromo and carboxyl groups allows for a wide array of chemical transformations, such as cross-coupling reactions at the bromine-bearing carbon and amidation or esterification at the carboxylic acid function.[1]



Property	Value	Reference
Molecular Weight	202.01 g/mol	INVALID-LINK
Molecular Formula	C ₆ H ₄ BrNO ₂	INVALID-LINK
CAS Number	30683-23-9	INVALID-LINK
Appearance	Light yellow crystalline solid	[2]
Purity	≥ 97%	[1]
Common Synonyms	3-Bromopicolinic acid	INVALID-LINK
Stability	Stable under normal temperatures and pressures	[1]

Synthesis and Experimental Protocols

The synthesis of **3-Bromopyridine-2-carboxylic acid** is most effectively achieved through a directed ortho-metalation strategy, followed by carboxylation. This common method in heterocyclic chemistry involves the deprotonation of a related pyridine compound and subsequent reaction with an electrophile, in this case, carbon dioxide. While a specific, published protocol for this exact molecule is not readily available, the following procedure is based on well-established methodologies for the synthesis of substituted pyridine carboxylic acids.

Key Experiment: Synthesis via Lithiation and Carboxylation

This protocol describes the synthesis starting from 3-bromopyridine. The process involves a halogen-metal exchange to create a nucleophilic pyridine ring, which is then carboxylated using solid carbon dioxide (dry ice).

Materials and Reagents:

- 3-Bromopyridine
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

Foundational & Exploratory



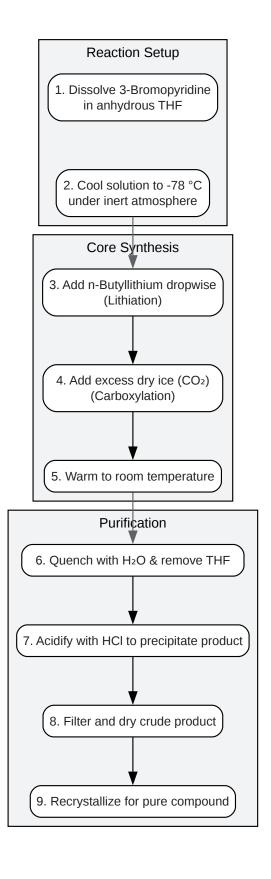
- Anhydrous tetrahydrofuran (THF)
- Solid carbon dioxide (dry ice)
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- Reaction Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3bromopyridine and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium solution is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the complete formation of the 3-bromo-2-lithiopyridine intermediate.
- Carboxylation: The reaction flask is carefully opened, and an excess of crushed dry ice is added in small portions, ensuring the temperature does not rise significantly. The mixture is stirred and allowed to slowly warm to room temperature overnight as the excess CO₂ sublimes.
- Work-up and Acidification: Once at room temperature, the reaction is quenched by the slow addition of water. The organic solvent (THF) is removed under reduced pressure. The remaining aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 3-4 with 1 M HCl, leading to the precipitation of the crude product.
- Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from



a suitable solvent system, such as ethanol/water, to yield pure **3-Bromopyridine-2-carboxylic acid**.





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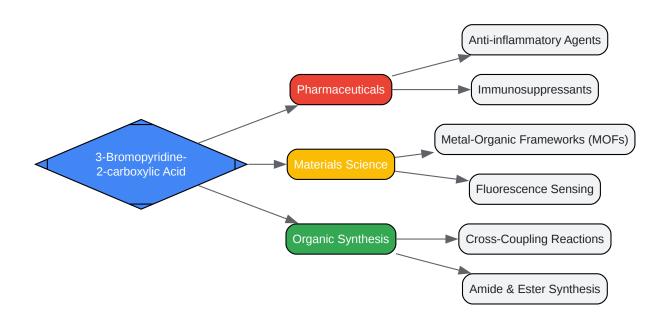
Caption: Experimental workflow for the synthesis of **3-Bromopyridine-2-carboxylic acid**.

Applications in Research and Drug Development

The utility of **3-Bromopyridine-2-carboxylic acid** spans multiple scientific domains, primarily due to its capacity to act as a scaffold for building more complex molecules.

- Pharmaceutical Intermediates: This compound is a valuable starting material in drug discovery. The pyridine core is a common feature in many biologically active molecules. The carboxylic acid can be converted into amides, esters, or other functional groups, while the bromine atom allows for the introduction of diverse substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). It has been associated with compounds showing anti-inflammatory and immunosuppressive effects.
- Materials Science and MOFs: In the field of materials science, it serves as an organic ligand for the construction of Metal-Organic Frameworks (MOFs).[2] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of porous, crystalline materials.[2] These MOFs have potential applications in areas such as gas storage and separation, catalysis, and chemical sensing.
 [2]





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Caption: Key application areas for **3-Bromopyridine-2-carboxylic acid**.

Conclusion

3-Bromopyridine-2-carboxylic acid is a high-value chemical intermediate with significant potential for innovation in both medicine and material science. Its well-defined reactive sites provide a reliable platform for synthetic chemists to design and construct novel molecules with tailored properties. As research continues to uncover new therapeutic agents and advanced materials, the importance of versatile building blocks like 3-Bromopicolinic acid is set to grow, making it a staple compound in the modern research laboratory.

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